![molecular formula C7H13NO2 B14035346 7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group. The unique arrangement of these atoms within the ring system introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diol in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmospheres.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substituent being introduced.
Major Products:
Scientific Research Applications
7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its interactions with biological molecules, which can provide insights into its potential as a drug candidate.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymer coatings and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, further influencing its mechanism of action .
Comparison with Similar Compounds
- 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
- 2,5-Dioxa-8-azaspiro[3.5]nonane, 7-phenyl-
- 2-Oxa-7-azaspiro[3.5]nonane
Comparison: Compared to these similar compounds, 7-Methyl-2,5-dioxa-8-azaspiro[35]nonane is unique due to the presence of the methyl group at the 7-positionThe methyl group introduces additional steric and electronic effects, which can affect the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
7-methyl-2,5-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-2-10-7(3-8-6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
YPKZOFIAODXGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CN1)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


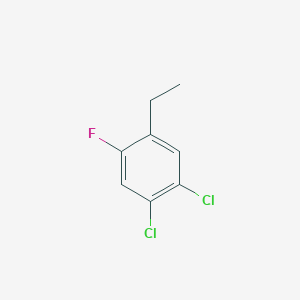
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
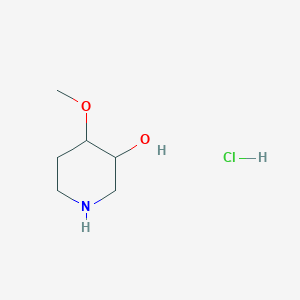
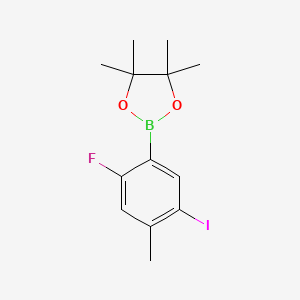

![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
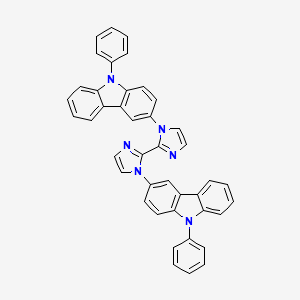
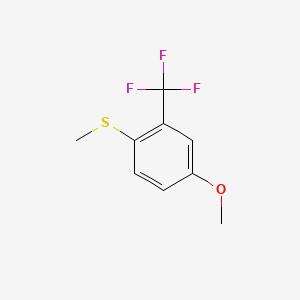
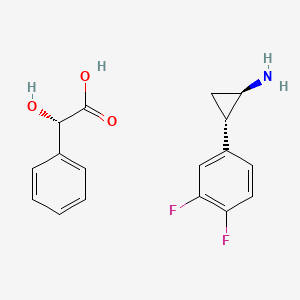

![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

